molecular formula C18H21FN4O2 B5950299 2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-fluorophenyl)-2-oxoacetamide

2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-fluorophenyl)-2-oxoacetamide

Cat. No.: B5950299
M. Wt: 344.4 g/mol
InChI Key: UHMHPEVIHUTULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-fluorophenyl)-2-oxoacetamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-fluorophenyl)-2-oxoacetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally, the introduction of the fluorophenyl group. Common reagents used in these reactions include ethyl hydrazine, piperidine, and fluorobenzene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-fluorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-fluorophenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-fluorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-fluorophenyl)-2-oxoacetamide
  • 2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(4-fluorophenyl)-2-oxoacetamide
  • 2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-chlorophenyl)-2-oxoacetamide

Uniqueness

The uniqueness of 2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-fluorophenyl)-2-oxoacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-fluorophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-2-12-10-20-22-16(12)13-5-4-8-23(11-13)18(25)17(24)21-15-7-3-6-14(19)9-15/h3,6-7,9-10,13H,2,4-5,8,11H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMHPEVIHUTULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1)C2CCCN(C2)C(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.